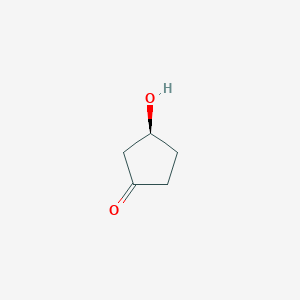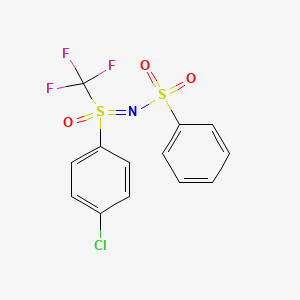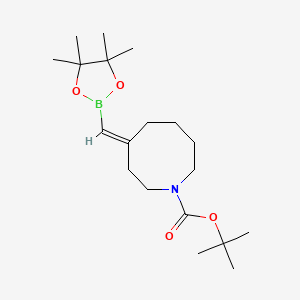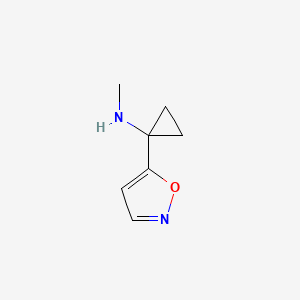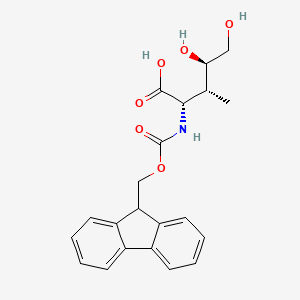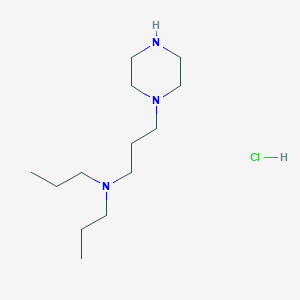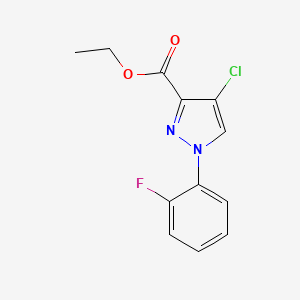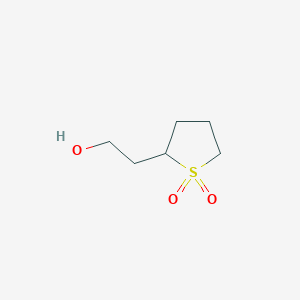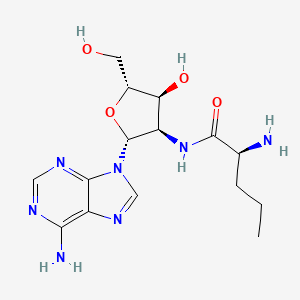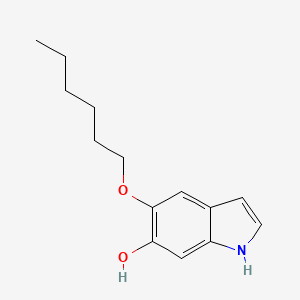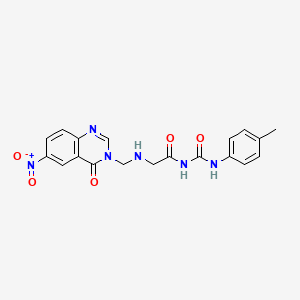
Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((6-nitro-4-oxo-3(4H)-quinazolinyl)methyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a nitro group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the nitrated quinazoline with chloroacetyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the reaction of the intermediate with p-tolyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives using reducing agents like sodium borohydride.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Aminoquinazoline derivatives: Formed from the reduction of the nitro group.
Dihydroquinazoline derivatives: Formed from the reduction of the quinazoline core.
Substituted acetamides: Formed from nucleophilic substitution reactions.
科学的研究の応用
2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases or receptors involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit or modulate pathways related to cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
4-Oxoquinazoline derivatives: Compounds with similar quinazoline cores but different substituents.
Nitroquinazoline derivatives: Compounds with nitro groups attached to the quinazoline core.
Acetamide derivatives: Compounds with acetamide moieties but different core structures.
Uniqueness
2-(((6-Nitro-4-oxoquinazolin-3(4H)-yl)methyl)amino)-N-(p-tolylcarbamoyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
86816-94-6 |
|---|---|
分子式 |
C19H18N6O5 |
分子量 |
410.4 g/mol |
IUPAC名 |
N-[(4-methylphenyl)carbamoyl]-2-[(6-nitro-4-oxoquinazolin-3-yl)methylamino]acetamide |
InChI |
InChI=1S/C19H18N6O5/c1-12-2-4-13(5-3-12)22-19(28)23-17(26)9-20-10-24-11-21-16-7-6-14(25(29)30)8-15(16)18(24)27/h2-8,11,20H,9-10H2,1H3,(H2,22,23,26,28) |
InChIキー |
MPZRIUUPKGGUOW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)CNCN2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


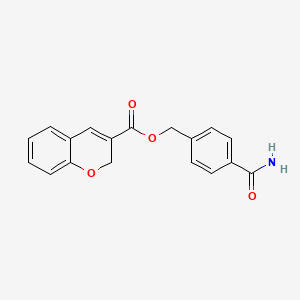
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
